2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide
Overview
Description
2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C15H13ClINO2 and its molecular weight is 401.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Pesticide Applications
- Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to 2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide, have been characterized for potential use as pesticides. These derivatives have been examined using X-ray powder diffraction, revealing their structural characteristics that may contribute to their pesticidal properties (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Optimization
- N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, another closely related compound, has been synthesized with different conditions being optimized to achieve a higher yield. This research offers insights into the synthesis process which could be applicable to the production of this compound (Yonghong, 2009).
Nonlinear Optical Properties
- Investigations into the nonlinear optical properties of organic crystals, including compounds similar to this compound, have shown potential applications in photonic devices like optical switches and modulators. This research highlights the importance of such compounds in the development of advanced optical technologies (Castro et al., 2017).
Molecular Structures and Supramolecular Assembly
- The molecular structures and supramolecular assembly of various N,2-diarylacetamides, which are structurally similar to this compound, have been studied. These studies provide valuable insights into the molecular conformations and interactions of such compounds, which are crucial for understanding their chemical behavior (Nayak et al., 2014).
Antibacterial Properties
- Synthesized derivatives of compounds similar to this compound have demonstrated potential as antibacterial agents. This indicates a possible application in developing new antibacterial drugs or treatments (Siddiqui et al., 2014).
Anti-inflammatory Drug Design
- Molecular docking analysis and geometrical optimization studies of indole acetamide derivatives, related to this compound, have shown promising results in the design of anti-inflammatory drugs. This research contributes to understanding how these compounds can be used in medical applications (Al-Ostoot et al., 2020).
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO2/c1-10-8-11(17)6-7-13(10)18-15(19)9-20-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHQNEUBKKNOGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)COC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361727 | |
Record name | 2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431885-12-0 | |
Record name | 2-(2-chlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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